molecular formula C19H24N4O2 B7518949 N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide

N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide

Cat. No. B7518949
M. Wt: 340.4 g/mol
InChI Key: BZLYLAJAXYKXNX-UHFFFAOYSA-N
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Description

N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative disorders. However, there are also several limitations to using this compound in lab experiments. One of the main limitations is the lack of clinical trials and human studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide. One of the main directions is the development of more efficient synthesis methods to produce the compound in larger quantities. Another direction is the study of its potential use as a therapeutic agent for the treatment of other diseases such as multiple sclerosis and Huntington's disease. Additionally, more research is needed to determine the safety and efficacy of this compound in humans through clinical trials and human studies.
Conclusion:
In conclusion, N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been shown to exhibit anti-cancer activity, neuroprotective effects, and improve cognitive function in animal models of neurodegenerative disorders. However, more research is needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide is a complex process that involves several steps. The most commonly used method of synthesis involves the reaction of 3-bromopyridine with 4-methylpiperazine in the presence of a base to form 6-(4-methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester. The pinacol ester is then reacted with 3-phenoxypropanoyl chloride to form N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide.

Scientific Research Applications

N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-22-10-12-23(13-11-22)18-8-7-16(15-20-18)21-19(24)9-14-25-17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLYLAJAXYKXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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